molecular formula C7H6BrF2NO B1409775 3-Bromo-4-difluoromethoxy-2-methylpyridine CAS No. 1807193-69-6

3-Bromo-4-difluoromethoxy-2-methylpyridine

Cat. No.: B1409775
CAS No.: 1807193-69-6
M. Wt: 238.03 g/mol
InChI Key: VEZDWMSDGBUVEM-UHFFFAOYSA-N
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Description

3-Bromo-4-difluoromethoxy-2-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . Its CAS Registry Number is 121227902 . This organofluorine compound belongs to the class of substituted pyridines and serves as a versatile building block in medicinal chemistry and drug discovery research. The molecular scaffold features a pyridine ring system substituted with a bromo atom, a difluoromethoxy group, and a methyl group, which offers multiple sites for further chemical modification . The bromine atom is a reactive handle for cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of complex substituents. The difluoromethoxy group is a key moiety in modern agrochemical and pharmaceutical agents, often used to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . This combination of functional groups makes this compound a valuable intermediate for researchers synthesizing novel compounds for biological evaluation. The product is intended for research purposes and laboratory use only.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-6(8)5(2-3-11-4)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZDWMSDGBUVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-difluoromethoxy-2-methylpyridine typically involves the following steps:

    Difluoromethoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether or difluoromethyl iodide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-difluoromethoxy-2-methylpyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to convert functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

    Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products may include 3-azido-4-difluoromethoxy-2-methylpyridine, 3-methoxy-4-difluoromethoxy-2-methylpyridine, or 3-thio-4-difluoromethoxy-2-methylpyridine.

    Oxidation Products: Products may include this compound-5-carboxylic acid or this compound-5-aldehyde.

    Reduction Products: Products may include this compound-5-amine or this compound-5-alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-difluoromethoxy-2-methylpyridine is being studied for its potential as a therapeutic agent. Research has indicated that it may interact with specific enzymes and receptors, influencing various biological pathways. Some key areas of investigation include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and diabetes.
  • Receptor Modulation : Preliminary studies suggest that it may modulate neurotransmitter receptors, impacting neurological functions and potentially aiding in the treatment of neurodegenerative disorders.

Agrochemicals

The compound is also being explored for its applications in agrochemicals. Its unique functional groups may enhance herbicidal or fungicidal properties, making it a candidate for developing new agricultural products that are more effective and environmentally friendly.

Material Science

In materials science, this compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its ability to participate in polymerization reactions makes it valuable for creating advanced materials used in electronics or coatings.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of specific signaling pathways related to cell survival.

Case Study 2: Herbicidal Efficacy

Research focused on the herbicidal activity of derivatives synthesized from this compound. The results showed promising activity against common agricultural weeds, suggesting its potential use in developing new herbicides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-difluoromethoxy-2-methylpyridine depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents and molecular attributes of 3-Bromo-4-difluoromethoxy-2-methylpyridine with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound Br (3), OCF₂H (4), CH₃ (2) C₈H₇BrF₂NO ~259.05 (calc.) High lipophilicity due to difluoromethoxy
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.02 Simpler structure; lacks oxygen-based substituents
5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine Br (5), CH(OCH₃)₂ (2), OCH₃ (3) C₁₀H₁₃BrNO₃ 290.12 Ether and acetal functionalities enhance steric bulk
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine Br (3), OCH₃ (2), CF₃ (4) C₇H₅BrF₃NO 256.02 Trifluoromethyl group increases electronegativity
5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine Br (5), O-C₆H₃(Br)OCH₃ (2), CF₃ (3) C₁₃H₈Br₂F₃NO₂ 445.92 Biphenoxy linkage introduces aromatic conjugation
6-Bromo-4-(bromomethyl)-3-fluoro-2-(trifluoromethoxy)pyridine Br (6), CH₂Br (4), F (3), OCF₃ (2) C₇H₄Br₂F₄NO 369.92 Dual bromine atoms enhance reactivity for cross-coupling

Key Observations :

  • Electron-Withdrawing Effects : Difluoromethoxy (OCF₂H) and trifluoromethoxy (OCF₃) groups increase electronegativity compared to methoxy (OCH₃), altering reaction kinetics in nucleophilic substitution .
  • Steric Considerations : Bulky substituents (e.g., dimethoxymethyl in ) hinder reactivity at adjacent positions, whereas methyl groups (as in 2-Bromo-3-methylpyridine ) offer minimal steric interference.

Physicochemical Properties

  • Solubility : Difluoromethoxy and trifluoromethyl groups reduce aqueous solubility due to hydrophobicity. For example, 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine is stored at RT without specialized conditions, suggesting moderate stability . In contrast, bromomethyl-substituted derivatives (e.g., ) may require inert atmospheres due to higher reactivity.
  • Boiling/Melting Points: Data gaps exist for the target compound, but brominated pyridines generally exhibit higher melting points (e.g., 2-Bromo-3-methylpyridine: ~35–40°C ) compared to non-halogenated analogs.

Biological Activity

3-Bromo-4-difluoromethoxy-2-methylpyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research on the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrF2N1O1, with a molecular weight of approximately 221.04 g/mol. The structure features a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a methyl group. The difluoromethoxy group enhances lipophilicity and metabolic stability, which may improve the compound's bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that it may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The compound's unique combination of substituents allows it to participate in diverse chemical reactions, influencing its biological and chemical activities.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inhibiting specific cancer cell lines. Its structural similarity to other known kinase inhibitors indicates potential efficacy against various cancers .
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, suggesting it could be effective against certain bacterial strains .
  • Enzyme Inhibition : Interaction studies have focused on the compound's binding affinity and inhibitory effects on various enzymes, which could elucidate its mechanism of action in treating diseases such as cancer and infections .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in MDA-MB-231 breast cancer cells significantly more than in non-cancerous cells. The study highlighted the need for further investigation into its potential as a therapeutic agent against breast cancer .

Case Study 2: Enzyme Interaction

Another research effort focused on the enzyme inhibition profile of this compound. It was found to selectively inhibit certain kinases involved in cancer progression, suggesting its potential use as a targeted therapy for malignancies driven by these pathways .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
2-Bromo-3-difluoromethoxy-4-methylpyridine1807193-69-6Similar structure but different substitution pattern
This compound1807193-69-6Different position of substituents
2-Bromo-4-difluoromethoxy-3-methylpyridine1807193-69-6Variation in substitution affecting reactivity

This table illustrates how structural variations among similar compounds can influence their biological activity and therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-difluoromethoxy-2-methylpyridine with high purity?

Methodological Approach:

  • Step 1 : Start with 2-methylpyridine. Introduce the difluoromethoxy group at the 4-position via nucleophilic aromatic substitution using potassium difluoromethoxide (generated in situ from CHF₂OK) in anhydrous THF at -78°C .
  • Step 2 : Brominate the 3-position using N-bromosuccinimide (NBS) with FeCl₃ as a Lewis catalyst in CCl₄ at 40°C to enhance regioselectivity .
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Key Data:
StepReagents/ConditionsYield (%)Purity (HPLC)
Difluoromethoxy introductionCHF₂OK, THF, -78°C68%92%
BrominationNBS, FeCl₃, CCl₄, 40°C85%98%

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Approach:

  • NMR : Use ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns. The difluoromethoxy group shows distinct ¹⁹F signals at ~-80 to -90 ppm (split due to coupling) .
  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺: ~264.0 Da).

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental reactivity data?

Methodological Approach:

  • DFT validation : Compare hybrid functionals (e.g., B3LYP with exact exchange corrections) against experimental bromination outcomes. Becke’s 1993 study shows hybrid functionals reduce thermochemical deviations to <2.4 kcal/mol .
  • Electrostatic potential mapping : Identify electron-rich regions using Gaussian09 or similar software. Regions with higher Fukui indices (f⁻) correlate with observed bromination sites .
  • Cross-validation : Test multiple functionals (e.g., B3LYP vs. M06-2X) and validate with kinetic isotope effect (KIE) studies.

Q. What strategies prevent undesired side reactions during difluoromethoxy group modifications?

Methodological Approach:

  • Protecting groups : Temporarily protect the bromine substituent with a trimethylsilyl (TMS) group before modifying the difluoromethoxy moiety .
  • Low-temperature conditions : Perform reactions at -40°C to minimize radical side reactions (e.g., using Cu-mediated coupling for further functionalization) .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic attack on the bromine.

Data-Driven Analysis

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-difluoromethoxy-2-methylpyridine
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3-Bromo-4-difluoromethoxy-2-methylpyridine

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